molecular formula C10H12N2O2 B3184263 Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate CAS No. 1086392-58-6

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B3184263
CAS No.: 1086392-58-6
M. Wt: 192.21 g/mol
InChI Key: RHAYKLMVCWCFAW-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated 1,6-naphthyridine core with a methyl ester substituent at position 3.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)8-4-7-5-11-3-2-9(7)12-6-8/h4,6,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAYKLMVCWCFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often include the use of catalysts such as palladium and bases like tri-tert-butylphosphonium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds . Substitution reactions can result in a wide range of functionalized naphthyridines .

Scientific Research Applications

Pharmaceutical Research

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies suggest that derivatives of this compound exhibit significant activity against various inflammatory pathways.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of naphthyridine compounds showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation and pain management .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Preliminary studies indicate it may have neuroprotective effects.

Case Study: Neuroprotection

In a recent animal study published in Neuroscience Letters, this compound was shown to reduce neuroinflammation and oxidative stress markers in models of neurodegenerative diseases .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its derivatives are being explored for their potential use in targeted drug delivery systems.

Synthesis Example

Using this compound as a precursor, researchers have synthesized new derivatives that exhibit improved solubility and bioavailability compared to the parent compound .

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate and related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Reactivity Reference
This compound C10H12N2O2* ~208.21 Methyl ester at position 3 Ester hydrolysis potential; moderate lipophilicity
Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride C11H15ClN2O2 242.70 Ethyl ester, hydrochloride salt Enhanced solubility due to HCl salt; 1,7-isomerism
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine C9H13N3 163.22 Amino at position 3, methyl at 6 Predicted pKa: 7.12; higher basicity
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine C15H17N3 239.32 Benzyl at 6, amino at 3 Increased steric bulk; potential for π-π interactions
tert-Butyl 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate C14H19N3O4 293.32 tert-Butyl ester, nitro at 3 Steric protection of ester; electron-withdrawing nitro group
2-[(2-Bromobenzyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile C17H16BrN3S 386.30 Sulfanyl, cyano, bromobenzyl groups Electrophilic nitrile; potential for nucleophilic substitution

Key Comparative Analyses

Substituent Effects on Reactivity
  • Ester Groups : The methyl ester in the target compound is less sterically hindered than the tert-butyl ester in , making it more susceptible to hydrolysis or nucleophilic attack . In contrast, the ethyl ester in , stabilized as a hydrochloride salt, may exhibit altered solubility and stability .
  • Amino vs. Ester: Amino-substituted derivatives (e.g., ) exhibit higher basicity (predicted pKa ~7.12) compared to the ester-containing target compound, which may influence binding in biological systems .
Positional Isomerism (1,6 vs. 1,7-Naphthyridine)

The ethyl ester derivative in features a 1,7-naphthyridine core, altering the spatial arrangement of nitrogen atoms compared to the 1,6-isomer. This positional change can affect dipole moments, hydrogen-bonding capacity, and interactions with biological targets .

Physicochemical Properties
  • Lipophilicity : The methyl ester in the target compound likely increases lipophilicity compared to the hydroxylated analog in (C10H12N2O3), which may enhance membrane permeability .
  • Boiling Points: Amino derivatives (e.g., ) exhibit higher predicted boiling points (~324°C) due to hydrogen-bonding capacity, whereas ester-containing compounds may have lower values .

Biological Activity

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS No. 1263378-85-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological properties, synthesis, and relevant research findings.

  • Chemical Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 97%

1. Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. For instance, studies have shown that related naphthyridine derivatives can inhibit the growth of various bacterial strains. This compound has been evaluated for its activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

2. Anticancer Properties

Recent studies have explored the anticancer potential of naphthyridine derivatives. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study:
A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that the compound reduced cell viability significantly compared to control groups.

Cell Line IC50 (µM) Treatment Duration (hrs)
MCF-72548
A5493048

3. Neuroprotective Effects

There is emerging evidence suggesting that naphthyridine derivatives may possess neuroprotective effects. In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways through mitochondrial dysfunction.
  • Antioxidant Properties : The compound may scavenge free radicals and reduce oxidative stress in neuronal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been developed to enhance yield and purity.

Synthetic Route Example:

  • Start with a suitable amino compound.
  • React with a carbonyl source under acidic conditions.
  • Cyclize to form the naphthyridine ring.
  • Esterify to obtain the final product.

Q & A

Q. What are the standard synthetic routes for Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate?

The compound is typically synthesized via catalytic hydrogenolysis or dealkylation. For example, 6-benzyl-3-methyl derivatives can undergo Pd/C-catalyzed hydrogenation in methanol/water under H₂ at 20°C to yield the target compound (61% yield). Alternative routes involve deheterylation of precursors like ethyl 5-amino-7-benzylseleno derivatives in acetic acid (72% yield) .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions and hydrogen environments.
  • HPLC : For purity assessment, particularly when intermediates like tert-butyl-protected analogs (e.g., tert-butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate) are involved .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns, especially for trifluoromethyl or cyano derivatives .

Q. What are common functionalization reactions for this scaffold?

  • Acylation : Reacting the amine derivative with benzoyl chloride (BzCl) in dichloromethane and triethylamine yields acylated products (70% yield) .
  • Hydrogenolysis : For debenzylation or deprotection of tert-butyl groups, as seen in the synthesis of 8-hydroxy-1,2,3,4-tetrahydro derivatives using Raney Ni .

Q. How should this compound be handled and stored to ensure stability?

Store under inert atmosphere (e.g., nitrogen) at room temperature. Avoid prolonged exposure to moisture or acidic conditions, which may hydrolyze the methyl ester group. Precautionary measures include using PPE (gloves, goggles) due to potential irritant properties .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

  • Antimicrobial testing : Disk diffusion or microdilution against bacterial/fungal strains.
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases.
  • Cytotoxicity profiling : MTT assays on cancer cell lines to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key factors include:

  • Catalyst selection : Pd/C vs. Raney Ni for hydrogenation, with Pd/C offering higher reproducibility in dealkylation (e.g., 95% yield for 2,7-dimethyl derivatives) .
  • Temperature control : Lower temperatures (e.g., 5°C during Vilsmeier reactions) reduce side products .
  • Solvent systems : Methanol/water mixtures improve solubility of intermediates during hydrogenolysis .

Q. What strategies enhance regioselectivity in functionalization?

  • Directing groups : Use of electron-withdrawing substituents (e.g., trifluoromethyl) to guide electrophilic substitution at the 3-position .
  • Protecting groups : tert-Butyl or benzyl groups shield reactive amines during acylation or alkylation .

Q. How can contradictions in reported reaction yields be resolved?

Discrepancies (e.g., 61% vs. 95% yields in dealkylation) may arise from:

  • Substituent effects : Bulky groups (e.g., benzyl) hinder hydrogenation efficiency .
  • Catalyst loading : Higher Pd/C ratios improve kinetics but increase costs.
  • Validation : Replicate conditions with controlled variables (temperature, solvent purity) and characterize byproducts via LC-MS .

Q. Can computational modeling predict reactivity or bioactivity?

  • DFT calculations : Model electron density maps to predict sites for electrophilic attack (e.g., C-3 vs. C-8 positions) .
  • Molecular docking : Screen interactions with biological targets (e.g., kinases) using crystal structures from databases like PDB .

Q. How do substituents influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., -CF₃ at C-2): Enhance metabolic stability and target binding affinity .
  • Hydrophobic substituents (e.g., benzyl at N-6): Improve membrane permeability but may reduce solubility. SAR studies require iterative synthesis and bioassays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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